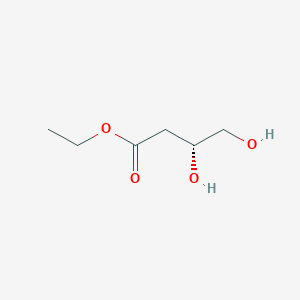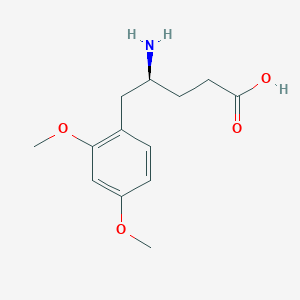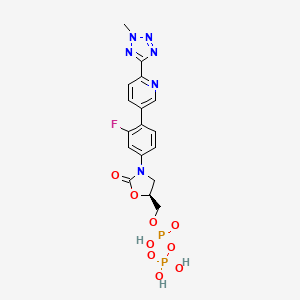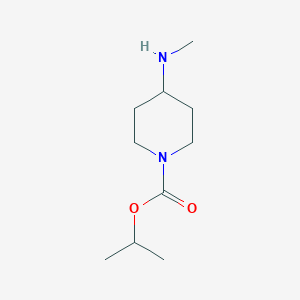![molecular formula C17H26ClNO4 B13443502 (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylpropyl group, and an amino acid ester. Its hydrochloride form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride typically involves multiple steps, including esterification, amidation, and hydrochloride formation. One common method is the Steglich Esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond . The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[[(1S)-1-(Methoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Methyl Ester Hydrochloride
- (2S)-2-[[(1S)-1-(Butoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Butyl Ester Hydrochloride
Uniqueness
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and reactivity compared to similar compounds with different alkyl groups.
Propriétés
Formule moléculaire |
C17H26ClNO4 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-4-21-16(19)13(3)18-15(17(20)22-5-2)12-11-14-9-7-6-8-10-14;/h6-10,13,15,18H,4-5,11-12H2,1-3H3;1H/t13-,15-;/m0./s1 |
Clé InChI |
VMDMMCPYYNLCJN-SLHAJLBXSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC.Cl |
SMILES canonique |
CCOC(=O)C(C)NC(CCC1=CC=CC=C1)C(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)







![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)





